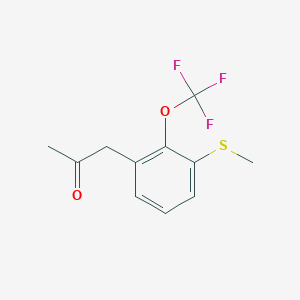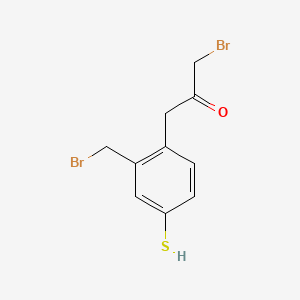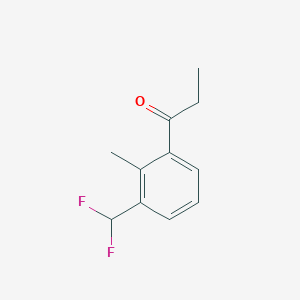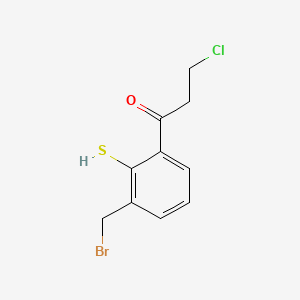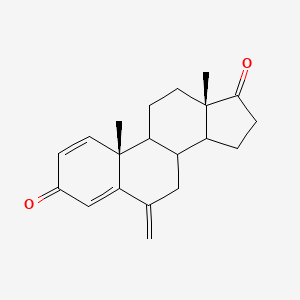![molecular formula C8H8N4O4 B14056769 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide CAS No. 111317-16-9](/img/structure/B14056769.png)
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinecarboxamide group attached to a phenyl ring substituted with hydroxy and nitro groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
科学的研究の応用
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, its derivatives may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-(2-methyl-5-nitrophenyl)benzylamine
- 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine
- 2-(2-Hydroxy-5-nitrophenyl)-5-methyl-1,3-dioxane-5
Uniqueness
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry.
特性
CAS番号 |
111317-16-9 |
|---|---|
分子式 |
C8H8N4O4 |
分子量 |
224.17 g/mol |
IUPAC名 |
[(2-hydroxy-5-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O4/c9-8(14)11-10-4-5-3-6(12(15)16)1-2-7(5)13/h1-4,13H,(H3,9,11,14) |
InChIキー |
TVRPWEXMVFATFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)

